molecular formula C16H19N5O2S B3007129 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034586-34-8

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B3007129
CAS No.: 2034586-34-8
M. Wt: 345.42
InChI Key: SUBKAZIYZWYKNJ-UHFFFAOYSA-N
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Description

The compound N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide features a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl moiety at position 2. This pyrazole ring is connected via an ethyl linker to a 2-oxoimidazolidine carboxamide group. The cyclopropyl substituent is known to enhance metabolic stability by resisting oxidative degradation, while the thiophene ring may facilitate π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c22-15-17-4-6-20(15)16(23)18-5-7-21-14(11-1-2-11)9-13(19-21)12-3-8-24-10-12/h3,8-11H,1-2,4-7H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBKAZIYZWYKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)N3CCNC3=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The compound features several significant structural components:

  • Pyrazole Ring : Known for diverse pharmacological properties.
  • Cyclopropyl Group : May enhance binding affinity to biological targets.
  • Thiophene Moiety : Contributes to the compound's unique chemical properties.

These structural elements suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that compounds containing pyrazole derivatives often exhibit significant biological activities, including:

  • Antitumor Effects : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : The presence of specific functional groups may modulate inflammatory pathways.
  • Insecticidal Activity : Similar compounds have shown effectiveness against pests, indicating potential agricultural applications.

Antitumor Activity

A study assessed the cytotoxic effects of similar pyrazole derivatives against various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal carcinoma). The results indicated that compounds with similar structural features exhibited promising inhibitory effects on these cell lines. For instance, a derivative showed IC50 values of 9.5 µg/mL against HEP2 cells and 12 µg/mL against MCF7 cells, comparable to standard chemotherapeutics like doxorubicin .

The mechanism underlying the antitumor activity appears to involve:

  • Induction of Apoptosis : Downregulation of anti-apoptotic proteins such as Survivin and AKT1.
  • Inhibition of Pro-inflammatory Cytokines : Reducing levels of IL-1B and COX-2 in treated cells, which are crucial mediators in tumor progression and inflammation .

Comparative Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundPyrazole, cyclopropyl, thiopheneAntitumor, anti-inflammatory
Related Pyrazole Derivative APyrazole with different side chainsAntimicrobial
Related Pyrazole Derivative BCyclopropyl group includedInsecticidal

Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µg/mL)% Inhibition at 100 µg/mL
MCF712>75%
HEP29.5>75%
VERO58%<50%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrazole Derivatives

Compounds sharing the pyrazole core but differing in substituents and appended functional groups include:

Compound 191 (from ):

  • Structure : A pyrazole-acetamide derivative with a trifluoromethyl group at position 3 and a chloro-methylsulfonamido-indazol moiety.
  • Key Differences :
  • The indazol-pyridin-2-yl scaffold introduces bulkier aromatic systems, which may alter target selectivity .

Benzamide Derivatives (e.g., 381166-05-8 from ):

  • Structure : A benzamide linked to a 3,5-dimethylpyrazole group.
  • Key Differences :
  • The benzamide backbone may favor interactions with amide-binding enzymes or receptors .
Heterocyclic Scaffolds

Triazolopyrimidine Derivatives (e.g., 573931-20-1 from ):

  • Structure : A triazolopyrimidine core substituted with thiophen-2-yl and 4-chloro-phenyl groups.
  • Key Differences :
  • The thiophen-2-yl orientation (vs. thiophen-3-yl in the main compound) may alter spatial interactions in binding pockets .

Substituent Effects

Compound Name/ID Key Substituents Electronic Effects Potential Biological Impact
Main Compound Cyclopropyl, Thiophen-3-yl Electron-rich (thiophene), Steric Enhanced stability, π-π interactions
Compound 191 Trifluoromethyl, Chloro, Methylsulfonamido Electron-withdrawing (CF₃), Polar Increased lipophilicity, target engagement
573931-20-1 Thiophen-2-yl, 4-Chloro-phenyl Moderate electron-withdrawing (Cl) Altered binding orientation

Hypothetical Pharmacokinetic Profiles

  • Lipophilicity :
    • The main compound’s thiophene and cyclopropyl groups balance lipophilicity, while Compound 191’s trifluoromethyl group may increase logP, favoring blood-brain barrier penetration.
  • Metabolic Stability :
    • Cyclopropyl groups in the main compound resist cytochrome P450 oxidation, whereas dimethylpyrazole derivatives (e.g., 381166-05-8) may undergo faster hepatic clearance.

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